N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a butylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the triazole intermediate reacts with methoxybenzene derivatives in the presence of a suitable catalyst.
Attachment of the Butylthio Group: The butylthio group can be introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with butylthiol or its derivatives under basic conditions.
Formation of the Benzamide Moiety: The final step involves the coupling of the triazole intermediate with benzoyl chloride or benzamide derivatives in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, electrophiles, and suitable solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for treating various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide can be compared with other similar compounds, such as:
Triazole Derivatives: Compounds with similar triazole rings but different substituents, such as 1,2,4-triazole-3-thione derivatives.
Methoxyphenyl Compounds: Compounds with methoxyphenyl groups but different core structures, such as 2-methoxyphenyl isocyanate.
Butylthio Compounds: Compounds with butylthio groups but different core structures, such as butylthio-substituted benzamides.
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-4-14-28-21-24-23-19(15-22-20(26)16-10-6-5-7-11-16)25(21)17-12-8-9-13-18(17)27-2/h5-13H,3-4,14-15H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBFEKJQFNNALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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